

# Diallyl adipate CAS number 2998-04-1

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## Compound of Interest

Compound Name: Diallyl adipate

Cat. No.: B166010

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An In-Depth Technical Guide to **Diallyl Adipate** (CAS No. 2998-04-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diallyl adipate** (DAA), registered under CAS number 2998-04-1, is the diester of adipic acid and allyl alcohol.[1] Its chemical structure features a six-carbon aliphatic backbone and two terminal allyl groups, making it a highly functional monomer.[2] This bifunctionality allows DAA to undergo free-radical polymerization to form crosslinked, thermosetting polyesters.[2] The resulting polymers exhibit desirable thermal and mechanical properties, leading to DAA's use in the synthesis of materials for various industrial applications, including coatings and inks.[3][4] While primarily an industrial monomer, its role in creating polymer networks is of foundational interest in materials science, including for biocompatible materials research.[5]

This guide provides a comprehensive technical overview of **diallyl adipate**, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, and illustrating key chemical processes.

## Chemical and Physical Properties

The properties of **diallyl adipate** are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

Table 1: Identifiers and Chemical Formula

Identifier	Value
CAS Number	2998-04-1[6]
EINECS Number	221-071-6[3][7]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>4</sub> [3][6]
Molecular Weight	226.27 g/mol [3][6][8]
IUPAC Name	bis(prop-2-enyl) hexanedioate[3]

| Synonyms | Adipic acid diallyl ester, Diallyl hexanedioate, Allyl adipate[3][7][9] |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to almost colorless clear liquid[5][10]
Density	1.02 g/cm <sup>3</sup> [3][11]
Boiling Point	125-126 °C @ 3 mmHg[3][11] 149 °C @ 9 mmHg[5][10] 288.4 °C @ 760 mmHg (estimated)[7][12]
Refractive Index	1.4510 - 1.4540[3][11]
Flash Point	133.8 °C (estimated)[3][12]
Vapor Pressure	0.00234 mmHg @ 25 °C[3]
Water Solubility	Insoluble[3][5][10]
Solubility	Soluble in methanol[5][10]

| LogP (o/w) | 2.660 (estimated)[11][12] |

Table 3: Toxicological and Safety Data

Parameter	Value
GHS Hazard Statement	H302: Harmful if swallowed[5][13]
GHS Signal Word	Warning[5][13]
Oral LD50 (Mouse)	180 mg/kg[12]
Oral LDLo (Rat)	420 mg/kg[12]
Dermal LDLo (Rabbit)	1000 mg/kg[12]
Hazard Class	6.1(b)[3][11]

| Packing Group | III[3][11] |

## Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of **diallyl adipate**, intended for research and laboratory settings.

### Synthesis: Fischer Esterification of Adipic Acid

**Diallyl adipate** is synthesized via the Fischer esterification of adipic acid with allyl alcohol, using a strong acid as a catalyst.[14] The following is a generalized protocol adapted from standard esterification procedures.[14][15]

Objective: To synthesize **diallyl adipate** from adipic acid and allyl alcohol.

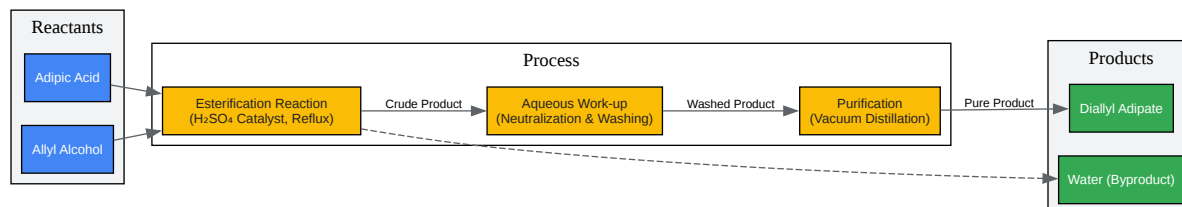
Materials:

- Adipic Acid (1.0 mol)
- Allyl Alcohol (3.0 mol, excess to drive equilibrium)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution

- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Appropriate glassware including a round-bottom flask, Dean-Stark trap, condenser, and separatory funnel.

#### Methodology:

- Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Charging Reactants: Add adipic acid (1.0 mol), allyl alcohol (3.0 mol), and toluene to the flask.
- Catalysis: Slowly add the acid catalyst (e.g., 1-2% by weight of adipic acid) to the mixture while stirring.[\[15\]](#)
- Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[\[15\]](#) Continue reflux until no more water is collected.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent. Remove the toluene and excess allyl alcohol via rotary evaporation. Purify the crude **diallyl adipate** by vacuum distillation to obtain the final product.[\[2\]](#)



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Caption: Synthesis workflow for **Diallyl Adipate** via Fischer Esterification.

## Free-Radical Polymerization

The polymerization of **diallyl adipate** is conducted via a free-radical mechanism.[2] A key feature of diallyl monomer polymerization is the competition between standard propagation and intramolecular cyclization.[2][16] The following protocol for bulk polymerization is adapted from a comparative study of diallyl esters.[2]

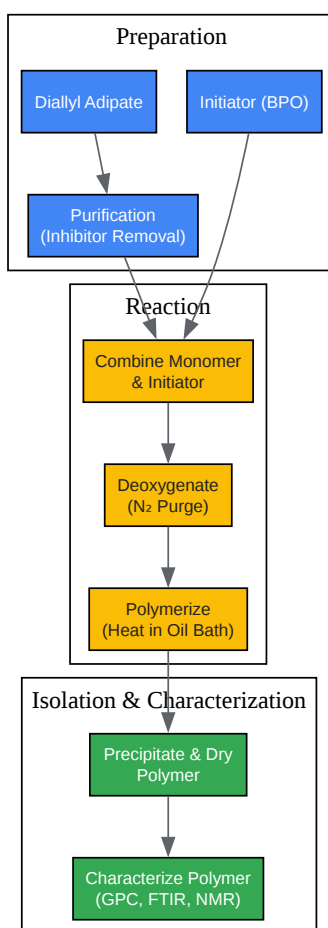
Objective: To synthesize poly(**diallyl adipate**) via free-radical bulk polymerization.

Materials:

- **Diallyl adipate** (inhibitor-free)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Aqueous Sodium Hydroxide (NaOH) solution (for inhibitor removal)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Nitrogen gas (high purity)
- Methanol, Acetone (for purification and analysis)
- Polymerization tubes, constant temperature oil bath, vacuum oven.

Methodology:

- **Monomer Purification:** Remove the storage inhibitor from **diallyl adipate** by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the monomer over anhydrous  $\text{MgSO}_4$  and perform vacuum distillation.[\[2\]](#)
- **Polymerization Setup:** Place a known amount of purified **diallyl adipate** into a polymerization tube. Add the desired concentration of the radical initiator (e.g., BPO).[\[2\]](#)
- **Deoxygenation:** Seal the tube with a rubber septum and deoxygenate by bubbling with high-purity nitrogen gas for 15-20 minutes while cooling the tube in an ice bath. Oxygen must be removed as it inhibits free-radical polymerization.[\[2\]](#)
- **Polymerization Reaction:** Immerse the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 80 °C for BPO).[\[2\]](#) The reaction is typically run to a limited conversion (e.g., <25%) to produce a soluble prepolymer before extensive crosslinking and gelation occurs.[\[17\]](#)
- **Termination and Isolation:** After the desired time, terminate the reaction by rapidly cooling the tube in an ice bath. Dissolve the contents in a suitable solvent like acetone and precipitate the polymer by adding it to a non-solvent such as methanol.
- **Purification and Drying:** Filter the precipitated polymer and dry it under vacuum to a constant weight.
- **Characterization:**
  - **Conversion:** Determine the percent conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.[\[2\]](#)
  - **Structural Analysis:** Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the allyl C=C bonds. Nuclear Magnetic Resonance (NMR) can be used to further characterize the polymer structure and quantify the degree of cyclization.[\[2\]](#)
  - **Molecular Weight:** Analyze the molecular weight of the soluble prepolymer using Gel Permeation Chromatography (GPC).[\[2\]](#)

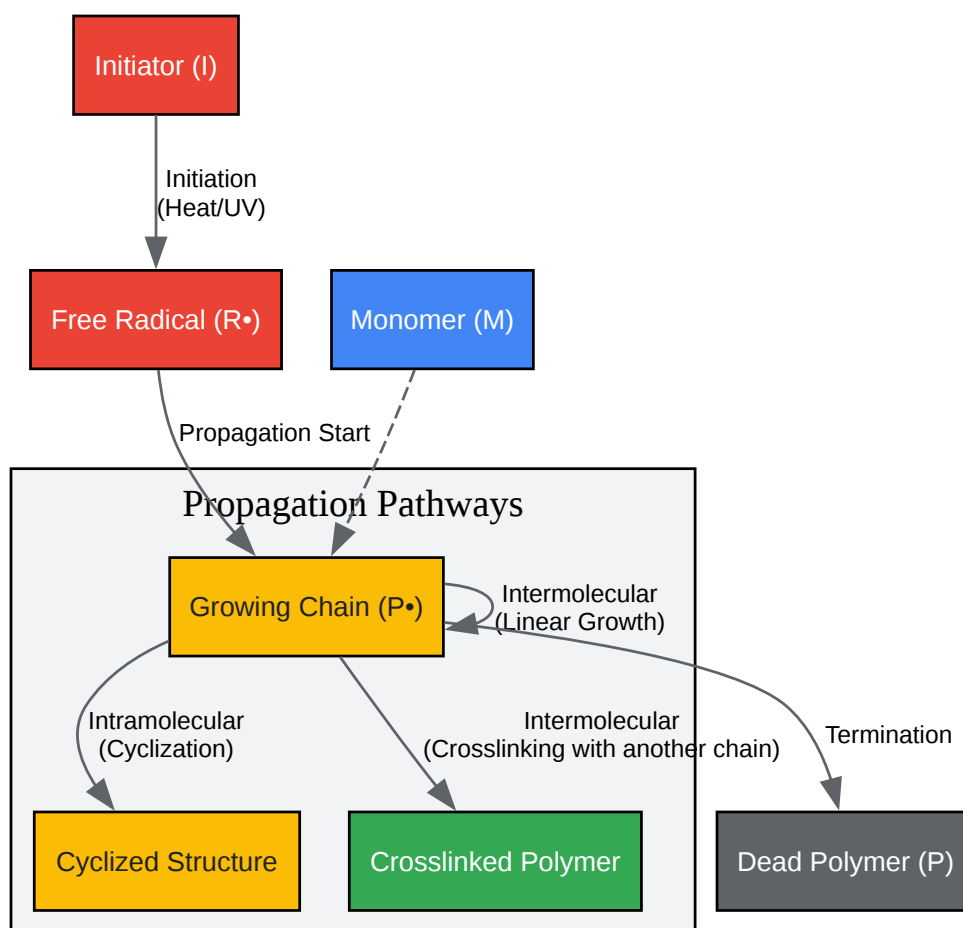


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Caption: Experimental workflow for the free-radical polymerization of **Diallyl Adipate**.

## Polymerization Mechanism

The free-radical polymerization of **diallyl adipate** follows a chain-growth mechanism involving initiation, propagation, and termination.[17] Due to the presence of two allyl groups, the propagation step is characterized by a competition between intermolecular chain growth (leading to branching and crosslinking) and intramolecular cyclization (forming cyclic units in the polymer backbone).[2][16]



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Caption: Key pathways in the free-radical polymerization of a diallyl monomer.

## Relevance in Research and Development

**Diallyl adipate** serves as a valuable monomer for creating highly crosslinked polymers.[2] Its primary utility for researchers lies in the field of polymer and materials science. The resulting thermoset materials are known for high thermal stability and chemical resistance.[17]

For professionals in drug development, **diallyl adipate** is not a therapeutic agent itself. However, its classification as a monomer for creating biocompatible materials is noteworthy.[5] The principles of using monomers to build crosslinked polymer networks are fundamental to the development of materials for medical devices, hydrogels for controlled-release drug delivery, and tissue engineering scaffolds. While direct applications of poly(**diallyl adipate**) in

pharmaceuticals are not established, understanding its polymerization behavior provides insight into the broader field of functional polymer synthesis.

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